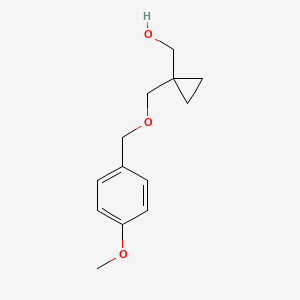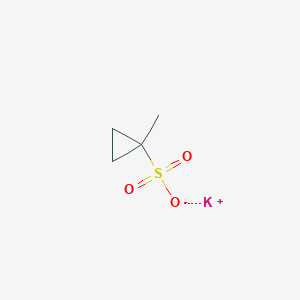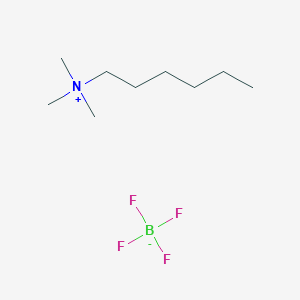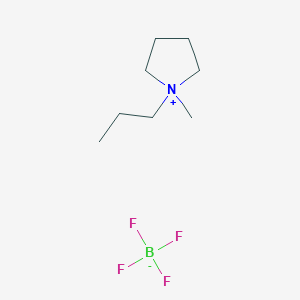
1-Methyl-1-propylpyrrolidinium tetrafluoroborate, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-propylpyrrolidinium tetrafluoroborate is a chemical compound with the molecular formula C8H18BF4N . It is also known by other synonyms such as PMPyrr BF4, PYR13 BF4, PY132 BF4, and N-Methyl-N-propylpyrrolidinium tetrafluoroborate .
Molecular Structure Analysis
The molecular weight of 1-Methyl-1-propylpyrrolidinium tetrafluoroborate is 215.04 g/mol . The IUPAC name is 1-methyl-1-propylpyrrolidin-1-ium;tetrafluoroborate . The InChI and Canonical SMILES representations provide more details about its molecular structure .Physical And Chemical Properties Analysis
1-Methyl-1-propylpyrrolidinium tetrafluoroborate has a molecular weight of 215.04 g/mol . It has a melting point of 55 °C . It has 0 hydrogen bond donor count, 5 hydrogen bond acceptor count, and 2 rotatable bond count . Its exact mass and monoisotopic mass are 215.1468424 g/mol . It has a topological polar surface area of 0 Ų . It has a heavy atom count of 14 .Wissenschaftliche Forschungsanwendungen
Electrolyte in Electrochemical Double-Layer Capacitors (EDLCs)
This compound serves as an effective electrolyte in EDLCs. EDLCs, also known as supercapacitors or ultracapacitors, are energy storage devices that have high power density and long life cycles. The ionic nature of 1-Methyl-1-propylpyrrolidinium tetrafluoroborate makes it suitable for creating a stable electrolytic environment, which is crucial for the efficient storage and rapid discharge of energy .
Ionic Liquid Solvent for N-Alkylation Reactions
In organic synthesis, N-alkylation is a key step for constructing complex molecules. 1-Methyl-1-propylpyrrolidinium tetrafluoroborate acts as an ionic liquid solvent in the N-alkylation reaction of acridine ester precursors with 1,3-propane sultone. Its role as a solvent helps to dissolve the reactants and provides a medium for the reaction to occur more efficiently .
Corrosion Inhibitor for Copper
The compound is used as a corrosion inhibitor for copper in acidic conditions. Corrosion can significantly reduce the lifespan and functionality of metal components. By forming a protective layer on the surface of copper, 1-Methyl-1-propylpyrrolidinium tetrafluoroborate helps to prevent the destructive effects of corrosion, thereby preserving the integrity of the metal .
Laboratory Chemicals
Due to its high purity (>98%), this compound is widely used in various laboratory applications. It serves as a reagent in chemical reactions, a standard in analytical testing, and a component in the synthesis of other compounds. Its role in the laboratory is pivotal for research and development in chemistry and materials science .
Manufacture of Substances
1-Methyl-1-propylpyrrolidinium tetrafluoroborate is involved in the manufacture of various substances. Its chemical properties make it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and other industrial chemicals. It contributes to the synthesis of complex molecules that are essential for a wide range of applications .
Safety and Handling Research
Research into the safe handling and use of chemicals is critical. For 1-Methyl-1-propylpyrrolidinium tetrafluoroborate, studies focus on understanding its toxicity, reactivity, and environmental impact. This research is vital for developing guidelines for its safe use, storage, and disposal .
Wirkmechanismus
Target of Action
1-Methyl-1-propylpyrrolidinium tetrafluoroborate is a type of ionic liquid .
Mode of Action
It’s known that the anion of this compound decomposes slowly in the presence of water . This suggests that it may interact with its targets through a process of slow decomposition, possibly altering the chemical environment over time .
Biochemical Pathways
Given its classification as an ionic liquid, it may be involved in a variety of chemical reactions and processes .
Action Environment
The action of 1-Methyl-1-propylpyrrolidinium tetrafluoroborate can be influenced by environmental factors. For instance, the presence of water can lead to the slow decomposition of the anion . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions.
Eigenschaften
IUPAC Name |
1-methyl-1-propylpyrrolidin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N.BF4/c1-3-6-9(2)7-4-5-8-9;2-1(3,4)5/h3-8H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVSOVNZOFGINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC[N+]1(CCCC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-propylpyrrolidinium tetrafluoroborate, >98% | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

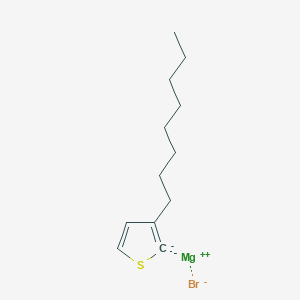
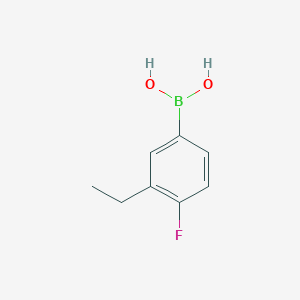
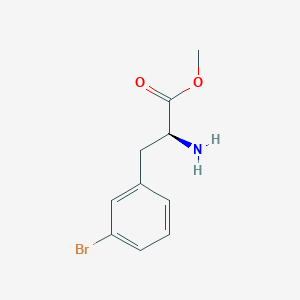


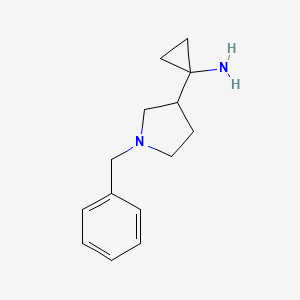
![4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B6322625.png)


![6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B6322653.png)

